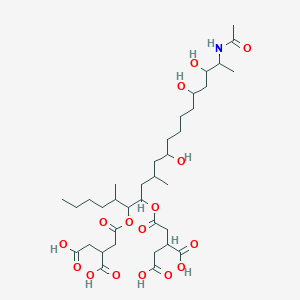

Fumonisin A1

Beschreibung

Eigenschaften

CAS-Nummer |

117415-48-2 |

|---|---|

Molekularformel |

C36H61NO16 |

Molekulargewicht |

763.9 g/mol |

IUPAC-Name |

(2R)-2-[2-[(5R,6R,7S,9S,11R,16S,18R,19R)-19-acetamido-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,16,18-trihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C36H61NO16/c1-6-7-10-21(3)34(53-33(47)18-25(36(50)51)16-31(44)45)29(52-32(46)17-24(35(48)49)15-30(42)43)14-20(2)13-26(39)11-8-9-12-27(40)19-28(41)22(4)37-23(5)38/h20-22,24-29,34,39-41H,6-19H2,1-5H3,(H,37,38)(H,42,43)(H,44,45)(H,48,49)(H,50,51)/t20-,21+,22+,24+,25+,26+,27-,28+,29-,34+/m0/s1 |

InChI-Schlüssel |

ADACAMXIRQREOB-XUJMDKETSA-N |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Isomerische SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@@H](C[C@H]([C@@H](C)NC(=O)C)O)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O |

Kanonische SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)NC(=O)C)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Andere CAS-Nummern |

117415-48-2 |

Synonyme |

fumonisin A1 |

Herkunft des Produkts |

United States |

Mycoflora and Environmental Ecology Influencing Fumonisin A1 Production

Filamentous Fungi as Primary Producers of Fumonisin Mycotoxins (e.g., Fusarium spp., Aspergillus spp.)

Fumonisins are a group of mycotoxins produced predominantly by various species of filamentous fungi. mdpi.com The primary and most well-documented producers belong to the Fusarium genus, particularly members of the Fusarium fujikuroi species complex (FFSC). jst.go.jpfrontiersin.org Among these, Fusarium verticillioides (formerly F. moniliforme) is recognized as the most significant and ubiquitous producer of fumonisins, especially in maize, its primary host. nih.govwho.intnih.gov Fusarium proliferatum is another major species within the complex known for consistent fumonisin production. mdpi.comfrontiersin.orgnih.gov Other Fusarium species implicated in the synthesis of these mycotoxins include F. fujikuroi, F. nygamai, and F. subglutinans. mdpi.comnih.gov

Historically, fumonisin production was almost exclusively associated with Fusarium. However, research has demonstrated that certain species within the Aspergillus genus are also capable of producing these toxins. mdpi.com Specifically, strains of Aspergillus niger and Aspergillus welwitschiae have been identified as fumonisin producers, expanding the range of mycoflora known to contaminate commodities. mdpi.comwho.intnih.govresearchgate.net The fumonisins produced by A. niger are typically the B-series analogs (FB2, FB4, FB6) due to the absence of a key hydroxylating gene in its biosynthetic cluster. nih.gov

The table below lists the primary fungal genera and species responsible for producing fumonisin mycotoxins.

Primary Fungal Producers of Fumonisins

| Genus | Species | Primary Commodity Association |

|---|---|---|

| Fusarium | F. verticillioides | Maize who.int |

| F. proliferatum | Maize, Wheat mdpi.comfrontiersin.orgnih.gov | |

| F. fujikuroi | Rice, Maize nih.gov | |

| F. nygamai | Sorghum, Millet mdpi.com | |

| F. subglutinans | Maize, Sugarcane nih.gov | |

| Aspergillus | A. niger | Grapes, Peanuts, Maize who.intresearchgate.net |

Genetic Architecture and Regulatory Mechanisms of Fumonisin Biosynthesis (FUM gene clusters, key biosynthetic genes FUM1, FUM8, FUM21)

The biosynthesis of fumonisins is a complex enzymatic process governed by a cluster of genes, collectively known as the FUM gene cluster. jst.go.jptandfonline.com In Fusarium verticillioides, this cluster spans a 42.5-kb region of the genome and contains 16 to 17 co-expressed genes that encode the necessary biosynthetic enzymes, regulatory proteins, and transport proteins. frontiersin.orgtandfonline.comnih.govresearchgate.net The clustering of biosynthetic genes is a common feature in filamentous fungi for the production of secondary metabolites. nih.gov

Several key genes within the FUM cluster are critical for the initiation and formation of the fumonisin backbone. nih.gov

FUM1 : This gene encodes a polyketide synthase (PKS), a crucial enzyme that catalyzes the first step in the biosynthesis pathway. frontiersin.orgnih.gov The FUM1 protein is responsible for assembling the linear 20-carbon polyketide backbone of the fumonisin molecule. frontiersin.orgnih.gov Disruption of the FUM1 gene completely blocks the production of fumonisins. nih.gov

FUM8 : This gene encodes an α-oxoamine synthase. frontiersin.org This enzyme catalyzes the condensation of the polyketide backbone (produced by FUM1) with the amino acid L-alanine, a critical step in forming the complete C20 molecule. nih.gov Like FUM1, the inactivation of FUM8 halts fumonisin production. nih.gov

FUM21 : Located adjacent to FUM1, the FUM21 gene encodes a Zn(II)2Cys6 binuclear DNA-binding transcription factor. frontiersin.orgnih.gov This protein acts as a positive regulator of the other FUM genes and is essential for their expression. nih.govmdpi.com Deletion of FUM21 results in little to no fumonisin production, as the expression of other key biosynthetic genes like FUM1 and FUM8 is significantly reduced. nih.govmdpi.com

The regulation of the FUM cluster is intricate, involving not only the pathway-specific regulator FUM21 but also global regulatory networks within the fungus that respond to environmental and nutritional cues. jst.go.jp Epigenetic mechanisms, such as histone acetylation, also play a differential role in controlling the transcription of FUM genes. nih.gov For instance, increased histone acetylation in the promoter regions of FUM1 and FUM21 is associated with the induction of fumonisin synthesis. nih.gov

Abiotic and Biotic Environmental Factors Governing Fumonisin A1 Biosynthesis (Temperature, water activity, host-pathogen interactions, drought, insect damage)

The production of this compound and other fumonisin analogs by filamentous fungi is not constitutive; it is significantly influenced by a range of environmental factors. cranfield.ac.uk The interplay between these abiotic and biotic factors determines the extent of fungal colonization and the level of mycotoxin contamination in agricultural commodities.

Abiotic Factors:

Temperature: Temperature has a profound effect on both fungal growth and fumonisin biosynthesis, with the optimal temperatures for each process often differing. For Fusarium species like F. verticillioides and F. proliferatum, optimal growth generally occurs at warmer temperatures, around 25°C to 30°C. nih.govresearchgate.net However, maximum fumonisin production often occurs at slightly lower temperatures, typically between 15°C and 25°C. nih.govresearchgate.netmdpi.com For instance, one study found that two strains of F. proliferatum produced the highest levels of fumonisins at 15°C, while a third strain peaked at 25°C. nih.govbohrium.com Similarly, for Aspergillus welwitschiae, the highest fumonisin production was observed at 20°C, while the optimal growth rate was at 35°C. mdpi.comnih.gov

Water Activity (aW): Water activity, a measure of the water available for microbial growth, is another critical factor. High water activity (≥0.98 aW) generally favors both fungal growth and fumonisin production. nih.govmdpi.comnih.gov Fungal growth rates tend to decrease as water activity is reduced. nih.govbohrium.com Maximum fumonisin biosynthesis for Fusarium species is consistently observed at high aW levels, often at 0.98 aW or higher. mdpi.comnih.gov

Biotic Factors:

Host-Pathogen Interactions: The relationship between the fungus and its host plant is a key determinant of mycotoxin production. F. verticillioides can exist as an endophyte within maize plants, often without causing visible disease symptoms. who.intnih.gov The physiological state of the host, particularly the developmental stage of the maize kernels, can influence toxin synthesis. mdpi.com

Drought and Heat Stress: Environmental stress on the host plant, such as prolonged drought and high temperatures, is strongly associated with increased fumonisin contamination. who.intnih.govnih.gov These stress conditions can weaken the plant's natural defenses, making it more susceptible to fungal proliferation and subsequent toxin production. mdpi.com

Insect Damage: Physical damage to crops, particularly maize ears, by insects creates entry points for fungal spores and facilitates colonization. who.intnih.govnih.gov The feeding activity of insects not only breaches the protective outer layers of the kernels but can also create a microenvironment that is more conducive to fungal growth and mycotoxin synthesis.

The table below summarizes the differential effects of temperature and water activity on fungal growth versus fumonisin production for key producing species.

Optimal Abiotic Conditions for Fungal Growth and Fumonisin Production

| Fungal Species | Factor | Optimal for Growth | Optimal for Fumonisin Production |

|---|---|---|---|

| F. verticillioides | Temperature | 25°C - 30°C cranfield.ac.uk | 20°C - 25°C cranfield.ac.ukmdpi.com |

| Water Activity (aW) | ≥0.98 cranfield.ac.uk | ≥0.98 cranfield.ac.ukmdpi.com | |

| F. proliferatum | Temperature | 25°C - 30°C nih.govresearchgate.net | 15°C - 25°C nih.gov |

| Water Activity (aW) | 0.995 nih.gov | 0.995 nih.gov | |

| A. welwitschiae | Temperature | 35°C mdpi.comnih.gov | 20°C mdpi.comnih.gov |

Substrate-Dependent Modulation of this compound and Analog Production

The type and nutritional composition of the substrate on which a fungus grows can significantly modulate the profile and quantity of mycotoxins produced. nih.gov The production of this compound (FA1) and other analogs by F. verticillioides is highly dependent on the growth medium. Factors such as the carbon-to-nitrogen ratio and the specific types of available sugars are known to influence fumonisin biosynthesis. mdpi.comnih.gov

A kinetic study using an OSMAC (One Strain Many Compounds) approach demonstrated distinct production profiles for fumonisin analogs on different culture media. nih.gov

Corn Meal Agar (CMA): This medium was found to be the most favorable for the production of this compound and Fumonisin B1. On CMA, FA1 was first detected after five days of incubation, reaching its highest production level at day 14. nih.gov

Malt Extract Agar (MEA): In contrast, MEA was the most favorable substrate for the production of Fumonisin A2 and Fumonisin B2. nih.gov

Potato Dextrose Agar (PDA) and Czapek Dox Agar (CZA): The production of all fumonisins, including FA1, was relatively low on these media. FA1 was detected only at trace levels on PDA and was not detected at all on CZA. nih.gov

These findings highlight that substrate composition is a critical variable that can selectively favor the biosynthesis of specific fumonisin analogs over others. The availability of complex carbohydrates like amylopectin, a major component of corn, is known to be particularly important for inducing high levels of fumonisin production. mdpi.com

The table below illustrates the substrate-dependent production of this compound and other major analogs by F. verticillioides.

Relative Production of Fumonisin Analogs on Different Substrates

| Substrate | This compound (FA1) | Fumonisin A2 (FA2) | Fumonisin B1 (FB1) | Fumonisin B2 (FB2) |

|---|---|---|---|---|

| Corn Meal Agar (CMA) | High nih.gov | Low | High nih.gov | Low |

| Malt Extract Agar (MEA) | Moderate nih.gov | High nih.gov | Moderate | High nih.gov |

| Potato Dextrose Agar (PDA) | Trace nih.gov | Low | Low nih.gov | Low |

| Czapek Dox Agar (CZA) | Not Detected nih.gov | Low | Low nih.gov | Low |

Global Epidemiology and Occurrence of Fumonisin A1 in Agricultural Commodities

Worldwide Distribution Patterns of Fumonisin Contamination in Staple Crops (e.g., maize, rice, sorghum)

Fumonisins are recognized as widespread contaminants of cereal grains globally, with maize being the most affected commodity. nih.gov The fungi that produce fumonisins, primarily from the Fusarium genus, are ubiquitous in maize-growing regions worldwide. nih.govacedafrica.org Consequently, fumonisin contamination is a significant issue in areas with high maize consumption, such as Sub-Saharan Africa, South and Latin America, and parts of Asia. nih.gov

While extensive surveys have detailed the prevalence of Fumonisin B1 and B2 in these regions, specific reports on Fumonisin A1 are scarce. For instance, studies in Croatia that analyzed for a range of fumonisins, including this compound and A2, detected them at very low levels, specifically below 0.02 mg/kg. nih.gov This suggests that this compound, when present, likely occurs at much lower concentrations than its B-series counterparts.

The factors influencing general fumonisin contamination include climatic conditions, with warmer and more humid climates favoring fungal growth and mycotoxin production. mdpi.commdpi.com Agricultural practices also play a crucial role in the extent of contamination. nih.gov

Maize: As the primary commodity affected by fumonisin-producing fungi, maize is the most likely crop to contain this compound. researchgate.netnih.gov However, global surveys on mycotoxins in maize tend to focus on the total fumonisin content or the levels of FB1 and FB2, often not differentiating or quantifying the A-series. mdpi.com

Rice: Mycotoxin contamination in rice is a recognized issue, with various toxins including aflatoxins and fumonisins being detected. nih.govresearchgate.net While the potential for this compound contamination exists, specific data on its occurrence and prevalence in rice from different global regions are not widely available in the reviewed literature.

Sorghum: Sorghum is another cereal crop susceptible to contamination by fumonisin-producing fungi. nih.gov Studies in regions like West Africa and Uruguay have confirmed the presence of fumonisins in sorghum. cgiar.orglatu.org.uy However, as with maize and rice, the specific prevalence and concentration of this compound are not well-documented.

Reported Detection of this compound in Staple Crops

| Staple Crop | Region/Country | Reported Concentration of this compound | Source |

|---|---|---|---|

| Maize | Croatia | <0.02 mg/kg | nih.gov |

| Rice | Global | Data not widely available in scientific literature | |

| Sorghum | Global | Data not widely available in scientific literature |

This compound Prevalence and Co-occurrence with Other Mycotoxins in Contaminated Matrices

The co-occurrence of multiple mycotoxins in agricultural commodities is a common phenomenon, as crops can be contaminated by several fungal species simultaneously, or a single fungus can produce multiple toxins. nih.govnih.gov The most frequently reported co-contaminants with the fumonisin class of mycotoxins in cereals are aflatoxins, deoxynivalenol (B1670258), and zearalenone (B1683625). nih.govresearchgate.net

Specific data on the co-occurrence of this compound with other mycotoxins is not extensively detailed in the available research. The scientific literature generally reports on the co-occurrence of the broader fumonisin group with other toxins. For example, studies in Brazil and West Africa have highlighted the co-contamination of maize with fumonisins and aflatoxins. cgiar.orgresearchgate.net In European cereals, fumonisins are often found alongside deoxynivalenol and zearalenone in maize. nih.gov

Given that this compound is produced by the same fungal species that produce the more abundant B-series fumonisins, it can be inferred that where this compound is present, it would likely co-occur with Fumonisin B1 and B2, as well as other mycotoxins produced by Fusarium species. However, without specific analytical studies targeting this compound, its precise patterns of co-occurrence remain largely uncharacterized.

General Co-occurrence Patterns of Fumonisins with Other Mycotoxins in Cereals

| Mycotoxin Group 1 | Mycotoxin Group 2 | Commonly Affected Commodity | Geographical Prevalence |

|---|---|---|---|

| Fumonisins (general) | Aflatoxins | Maize | Worldwide, particularly in tropical and subtropical regions |

| Fumonisins (general) | Deoxynivalenol (DON) | Maize, Wheat | Europe, North America |

| Fumonisins (general) | Zearalenone (ZEN) | Maize, Wheat | Worldwide |

Note: This table represents general co-occurrence patterns for the fumonisin group as specific data for this compound is limited.

Advanced Analytical Chemistry and Methodologies for Fumonisin A1 Profiling

Principles and Applications of Liquid Chromatography-Mass Spectrometry for Fumonisin A-Series Analysis (LC-MS, LC-MS/MS, Orbitrap MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. This technique separates compounds in a sample using liquid chromatography, followed by detection and identification based on their mass-to-charge ratio (m/z) by the mass spectrometer.

Principles:

LC-MS/MS: Tandem mass spectrometry (MS/MS) is a widely used configuration for quantitative analysis. nih.gov In this setup, a triple-quadrupole mass spectrometer enables highly sensitive and selective detection of targeted compounds. mdpi.com The first quadrupole selects a precursor ion (the parent molecule), which is then fragmented in a collision cell. The second quadrupole selects specific fragment ions (product ions) for detection. This process, known as multiple-reaction monitoring (MRM), provides excellent specificity and reduces matrix interference. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like the Orbitrap MS offer a significant advantage for comprehensive analysis and the identification of unknown compounds. mdpi.com Unlike quadrupole instruments that detect nominal mass, HRMS provides exact mass measurements with high resolution, allowing for the determination of elemental compositions for both parent and fragment ions. mdpi.comnih.gov This capability is crucial for identifying novel or modified mycotoxins, such as the Fumonisin A-series, which were first characterized using this technology. mdpi.comnih.gov

Applications: High-resolution liquid chromatography-Orbitrap mass spectrometry (LC-Orbitrap MS) has been instrumental in the first identification and quantification of FA1, Fumonisin A2 (FA2), and Fumonisin A3 (FA3) in corn samples. nih.govnih.gov FA1 was identified as the N-acetyl analog of Fumonisin B1 (FB1). mdpi.comnih.gov Researchers have developed and validated methods for the simultaneous analysis of the A-series (FA1, FA2, FA3) and B-series (FB1, Fumonisin B2, Fumonisin B3) fumonisins. nih.govresearchgate.net These methods demonstrate excellent performance, as detailed in the table below. The results from these studies suggest that corn contaminated with the Fumonisin B-series is likely also contaminated with the Fumonisin A-series. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Linearity (r²) | >0.99 | nih.govnih.govresearchgate.net |

| Recovery | 82.9%–104.6% | nih.govnih.govresearchgate.net |

| Repeatability (RSD) | 3.7%–9.5% | nih.govnih.govresearchgate.net |

| Limit of Detection (LOD) | 0.02–0.60 μg/kg | nih.govnih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.05–1.98 μg/kg | nih.govnih.govresearchgate.net |

Immunoanalytical Techniques for Fumonisin A1 Detection: Current Status and Limitations

Immunoanalytical techniques are based on the specific binding reaction between an antibody and an antigen (in this case, the fumonisin molecule). nih.gov These methods, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA), are widely used for rapid screening of mycotoxins due to their simplicity and adaptability. researchgate.netnih.gov

Current Status: Both polyclonal and monoclonal antibodies have been successfully developed against fumonisins. nih.gov These antibodies have enabled the creation of various immunoassay formats capable of detecting fumonisin concentrations in the nanogram per milliliter (ng/mL) range in standard solutions. nih.govnih.gov For instance, an indirect competitive ELISA (ic-ELISA) developed for FB1 demonstrated a detection limit of 1.0 ng/mL and a linear range of 1-800 ng/mL. nih.gov While most development has focused on FB1, the principles are applicable to FA1, and the cross-reactivity of existing antibodies with FA1 is a key factor in their utility.

Limitations: Despite their advantages for screening, immunoanalytical techniques face significant challenges that can limit their accuracy and application for quantitative analysis.

Matrix Interference: Sample matrices, particularly in complex commodities like corn and animal feed, can cause severe interference, leading to inaccurate results. nih.gov Without an effective sample cleanup step, most immunoassays are suitable only as screening tools to determine the presence or absence of the toxin above a certain threshold. nih.gov

Cross-Reactivity: Antibodies may bind to structurally similar compounds, a phenomenon known as cross-reactivity. researchgate.net While sometimes advantageous for detecting a whole class of fumonisins, it prevents the specific quantification of a single analog like FA1 unless a highly specific monoclonal antibody is used.

Assay Complexity and Time: Although simpler than LC-MS, traditional ELISA formats can be time-consuming and difficult to automate, which can be a drawback for high-throughput screening. nih.gov

Molecular Diagnostic Approaches for this compound-Producing Fungi Identification (e.g., PCR-based methods)

Instead of detecting the mycotoxin itself, molecular diagnostic methods identify the fungi capable of producing it. These approaches offer an early warning system for potential contamination. nih.gov The primary producers of fumonisins are fungi of the Fusarium genus, notably F. verticillioides and F. proliferatum. nih.gov

Principles and Applications: The most common molecular technique is the Polymerase Chain Reaction (PCR), which amplifies specific DNA sequences. nih.gov For identifying fumonisin-producing fungi, PCR assays are designed to target genes within the fumonisin biosynthetic gene cluster (FUM cluster). nih.gov The polyketide synthase (PKS) gene, known as FUM1, is a common target as it is essential for fumonisin production. nih.govnih.gov

Researchers have successfully designed species-specific primers based on the FUM1 gene that can reliably differentiate fumonisin-producing Fusarium species from non-producers and other fungal genera. nih.govresearchgate.net In one study, a primer set consistently amplified a 419-base pair fragment from the DNA of 96% of F. verticillioides strains and 83% of F. proliferatum strains tested. nih.gov Multiplex PCR assays have also been developed to simultaneously detect genes for different mycotoxins, such as fumonisins, trichothecenes, and zearalenone (B1683625). nih.gov The reliability of these PCR-based methods for detecting the toxigenic potential for fumonisins has been demonstrated with high sensitivity and specificity. nih.gov

A major advantage of PCR-based diagnostics is speed. These molecular protocols can be completed in a single day, a significant improvement over the approximately 10 days required for traditional methods of fungal isolation, culturing, and morphological identification. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Sensitivity (Fumonisin Potential) | 94% | nih.gov |

| Specificity (Fumonisin Potential) | 88% | nih.gov |

Development of Novel Biosensors for Targeted this compound Quantification

Biosensors are integrated analytical devices that combine a biological recognition element with a physical transducer to generate a measurable signal. nih.gov They represent a rapidly advancing field for mycotoxin detection, offering the potential for rapid, sensitive, and portable analysis. mdpi.com While much of the development has targeted FB1, these platforms can be adapted for FA1 by using a specific recognition element.

Types of Novel Biosensors:

Electrochemical Biosensors: These devices measure changes in electrical signals (e.g., current, potential) upon the binding of the target analyte. nih.gov Electrochemical immunosensors have been developed for total fumonisins using screen-printed carbon electrodes, offering a simple and rapid detection method suitable for point-of-need testing. mdpi.com

Aptasensors: These sensors use aptamers—short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind targets with high affinity and specificity—as the recognition element. cnr.it Aptasensors are a promising alternative to antibody-based systems. nih.gov An electrochemical aptasensor for FB1, using a screen-printed carbon electrode modified with gold nanoparticles, achieved a very low detection limit of 0.14 ng/mL. nih.gov

Optical Biosensors: These sensors detect changes in optical properties, such as fluorescence or surface plasmon resonance (SPR), upon target binding. nih.gov A dual-mode aptasensor combining Surface-Enhanced Raman Scattering (SERS) and fluorometry was reported for FB1 with an exceptionally low limit of detection of 3 pg/mL. aptamergroup.com

Enzymatic Biosensors: A novel approach involves using an enzyme that specifically reacts with the target mycotoxin. Recently, an enzymatic sensor was developed using Aspergillus niger fumonisin amine oxidase (AnFAO), which catalyzes the oxidative deamination of fumonisins, producing hydrogen peroxide that can be detected amperometrically.

Cellular and Subcellular Mechanisms of Fumonisin A1 Interaction

Impact on Sphingolipid Metabolism: Inhibition of Ceramide Synthase by Fumonisin A1 Analogs and Comparative Inactivity

The toxicity of fumonisins is fundamentally linked to their structural similarity to sphingoid bases, such as sphinganine (B43673) (Sa) and sphingosine (B13886) (So). This resemblance allows potent analogs like Fumonisin B1 to act as competitive inhibitors of the enzyme ceramide synthase (CerS) nih.govnih.gov. This enzyme is critical for sphingolipid biosynthesis, catalyzing the N-acylation of sphingoid bases to form dihydroceramide and ceramide, which are precursors to more complex sphingolipids researchgate.netresearchgate.net.

Fumonisin B1 potently inhibits all six known mammalian CerS isoforms, leading to a cascade of metabolic disruptions nih.govfrontiersin.org. This inhibition blocks the formation of ceramides and complex sphingolipids. Consequently, the substrates of CerS, particularly sphinganine, accumulate within the cell nih.govnih.gov. This disruption is a primary trigger for the downstream toxic effects associated with fumonisin exposure researchgate.netmdpi.com.

In stark contrast, this compound, which is the N-acetylated derivative of Fumonisin B1, demonstrates significant inactivity as a ceramide synthase inhibitor. The acetylation of the free amino group at the C-2 position, a feature that distinguishes FA1 from FB1, is critical to this difference in activity nih.gov. This free amino group is considered essential for the biological activity and inhibitory potency of FB1 europa.eu. Research indicates that N-acetylated fumonisin B1 (FA1) does not significantly inhibit ceramide synthase, rendering it substantially less toxic than FB1 in this primary mechanism of action nih.gov. The tricarballylic acid side chains also play a role in the inhibitory activity, but the modification of the amino group is the most critical factor in the reduced potency of this compound.

Table 1: Comparative Inhibitory Activity of Fumonisin Analogs on Ceramide Synthase

| Compound | Structure | Key Structural Difference from FB1 | Ceramide Synthase Inhibition |

|---|---|---|---|

| Fumonisin B1 (FB1) | Polyketide backbone with two tricarballylic acid esters and a free amino group. | - | Potent Inhibitor nih.govnih.gov |

| This compound (FA1) | Polyketide backbone with two tricarballylic acid esters and an N-acetylated amino group. | Acetylation of the free amino group. | Not a significant inhibitor nih.gov |

| Hydrolyzed FB1 (HFB1) | Fumonisin B1 backbone without tricarballylic acid side chains. | Lacks ester-linked side chains. | Weaker inhibitor than FB1 nih.gov |

Induction of Oxidative Stress and Associated Cellular Responses

A major consequence of the disruption of sphingolipid metabolism by Fumonisin B1 is the induction of oxidative stress nih.govresearchgate.netnih.gov. Exposure to FB1 leads to an overproduction of reactive oxygen species (ROS), resulting in an imbalance between oxidants and the cell's antioxidant defenses nih.govresearchgate.net. This leads to subsequent cellular damage, including lipid peroxidation, DNA oxidative damage, and protein modification nih.govnih.gov. Studies have shown that FB1 treatment can significantly increase ROS levels in various cell types and decrease the levels of key antioxidant molecules and enzymes such as glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) nih.govmdpi.comnih.gov.

The induction of oxidative stress by FB1 is considered a downstream effect of ceramide synthase inhibition. The accumulation of sphingoid bases and the depletion of complex sphingolipids disrupt cellular signaling and mitochondrial function, contributing to ROS generation researchgate.netnih.gov.

Given that this compound does not significantly inhibit ceramide synthase, it does not trigger the primary metabolic disruption that leads to oxidative stress. While direct studies on this compound and oxidative stress are limited, its inability to perturb the sphingolipid pathway suggests that it does not induce significant oxidative stress or the associated cellular responses seen with FB1 exposure.

Modulation of Membrane Dynamics and Integrity by Fumonisin Analogs

Sphingolipids, including ceramides and complex glycosphingolipids, are integral structural and functional components of cellular membranes nih.govresearchgate.net. They play a crucial role in maintaining membrane integrity, fluidity, and the formation of lipid rafts, which are important for cellular signaling.

As this compound does not effectively inhibit ceramide synthase, it does not cause the depletion of complex sphingolipids necessary for membrane structure. Therefore, unlike FB1, this compound is not expected to significantly modulate membrane dynamics or compromise membrane integrity. Its cellular interactions at the membrane level are minimal due to its failure to initiate the underlying disruption of sphingolipid biosynthesis.

This compound Influence on Programmed Cell Death and Cell Cycle Regulation

The profound disruption of sphingolipid metabolism caused by Fumonisin B1 has significant consequences for cell fate, often leading to programmed cell death (apoptosis) and dysregulation of the cell cycle nih.govmdpi.comunl.edu. Bioactive sphingolipids are key regulators of these processes. Ceramide itself is generally considered a pro-apoptotic molecule, while sphingosine-1-phosphate (a metabolite of sphingosine) promotes cell survival and proliferation researchgate.netnih.gov. By inhibiting ceramide production and causing the accumulation of sphingoid bases, FB1 upsets the critical balance of these signaling molecules, which can trigger apoptosis researchgate.netnih.gov. FB1-induced apoptosis often involves the activation of the mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the activation of caspase enzymes nih.govnih.gov.

Furthermore, FB1 has been shown to interfere with cell cycle progression. Studies have demonstrated that FB1 can cause cell cycle arrest, typically in the G0/G1 or G2/M phases umn.edumdpi.com. This arrest is linked to altered expression of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), which control the transition between cell cycle phases nih.govmdpi.com.

These effects on apoptosis and cell cycle are downstream consequences of the primary toxic insult: the inhibition of ceramide synthase. Since this compound is largely inactive against this enzyme, it does not initiate the cascade of events that leads to the dysregulation of sphingolipid signaling molecules. Consequently, this compound is not considered a significant inducer of apoptosis or an agent of cell cycle arrest, further highlighting its comparatively low toxicity relative to Fumonisin B1.

Table 2: Summary of Cellular and Subcellular Effects of Fumonisin Analogs

| Cellular/Subcellular Effect | Fumonisin B1 (FB1) | This compound (FA1) | Primary Mechanism |

|---|---|---|---|

| Sphingolipid Metabolism | Potent inhibition of Ceramide Synthase; accumulation of sphinganine nih.govoup.com. | No significant inhibition nih.gov. | Direct competitive inhibition of the enzyme. |

| Oxidative Stress | Induction of ROS, lipid peroxidation; depletion of antioxidants nih.govmdpi.com. | Not a significant inducer (inferred). | Downstream effect of disrupted sphingolipid metabolism. |

| Membrane Integrity | Decreased fluidity, increased permeability mdpi.com. | No significant effect (inferred). | Depletion of structural sphingolipids in membranes. |

| Programmed Cell Death | Induction of apoptosis via mitochondrial pathway nih.govnih.gov. | No significant effect (inferred). | Altered balance of pro- and anti-apoptotic sphingolipids nih.gov. |

| Cell Cycle Regulation | Arrest in G0/G1 or G2/M phase umn.edumdpi.com. | No significant effect (inferred). | Disruption of signaling pathways controlling cell progression. |

Fumonisin A1 in Plant Pathogen Interactions and Phytotoxicological Studies

Role of Fumonisin A1 in Fungal Virulence and Host Colonization

This compound, a mycotoxin primarily produced by the fungus Fusarium verticillioides, plays a complex and debated role in fungal virulence and the colonization of host plants, particularly maize. While not always essential for the initial infection process, evidence suggests that fumonisins, including this compound, can act as significant virulence factors, especially in seedling diseases. mdpi.commdpi.com The production of these toxins is a multifaceted process influenced by the interaction between the host and the fungal pathogen, as well as various agroclimatic factors. nih.gov

The biosynthesis of fumonisins is regulated by a cluster of genes known as the FUM genes. nih.gov The expression of these genes, and consequently the production of fumonisins, is tightly controlled and can be influenced by environmental conditions. mdpi.com Research has shown that fumonisin-deficient mutants of F. verticillioides were still capable of causing ear rot in maize, suggesting that the toxin is not a primary requirement for this specific disease manifestation. mdpi.com However, in other contexts, such as seedling diseases, the absence of fumonisin production has been linked to reduced virulence. mdpi.commdpi.com For instance, an F. verticillioides strain that had lost its ability to produce fumonisins was not pathogenic to maize seedlings; however, when the FUM gene cluster was reintroduced, its virulence was restored. mdpi.com

The phytotoxic nature of fumonisins contributes to their role in disease development. researchgate.net By inhibiting ceramide synthase, a key enzyme in sphingolipid metabolism, fumonisins disrupt cellular processes and can lead to programmed cell death (PCD) in susceptible plant genotypes. researchgate.net This disruption of host cell function can create a more favorable environment for the fungus to colonize and spread within the plant tissues. The ability of the fungus to produce these toxins may also provide a competitive advantage by suppressing the growth of other, competing fungi within the host plant. mdpi.com

Plant Physiological and Molecular Responses to this compound Exposure (e.g., induced resistance, lipid signaling, jasmonate pathway modulation)

Plants have evolved intricate signaling networks to perceive and respond to pathogen attacks, including the presence of mycotoxins like this compound. Exposure to this toxin elicits a range of physiological and molecular responses, often involving the activation of defense pathways, modulation of lipid signaling, and crosstalk with hormone signaling cascades, particularly the jasmonate pathway.

One of the key molecular targets of this compound is ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. nih.gov By inhibiting this enzyme, this compound disrupts the balance of sphingolipids, which are not only structural components of membranes but also important signaling molecules in plants. unicatt.it This disruption can trigger a cascade of downstream events, including the induction of programmed cell death (PCD), a defense mechanism to limit the spread of the pathogen. researchgate.netnih.gov

Lipid Signaling:

Recent studies have highlighted the critical role of lipid signaling in the plant's response to F. verticillioides infection and fumonisin accumulation. nih.govfrontiersin.orgconsensus.app Oxylipins, a class of lipid-derived signaling molecules, are central to this response. The plant's lipoxygenase (LOX) pathway is significantly induced upon infection. unicatt.it Interestingly, there appears to be a molecular "crosstalk" where fungal oxylipins can suppress the plant's jasmonate (JA) cascade, a key defense pathway. nih.gov Conversely, the plant's own lipid signaling can influence fumonisin biosynthesis by the fungus. nih.gov In maize, genotypes that are more resistant to fumonisin accumulation have been shown to exhibit a stronger and earlier activation of the lipid signaling cascade. nih.govconsensus.app

Jasmonate Pathway Modulation:

The jasmonate (JA) signaling pathway is a cornerstone of plant defense against necrotrophic pathogens and herbivorous insects. mdpi.comnih.gov Fumonisin B1 has been shown to induce JA-dependent signaling pathways. mdpi.com The activation of the JA pathway leads to the expression of various defense-related genes. mdpi.com There is a delicate balance and crosstalk between the salicylic (B10762653) acid (SA) and JA signaling pathways, which often act antagonistically. mdpi.com The specific response of the plant can depend on the nature of the pathogen and the timing of the interaction. In the case of F. verticillioides, which has a hemibiotrophic lifestyle, the activation of the JA pathway may follow an initial SA-mediated response. mdpi.com Studies have shown that in the absence of fumonisins, the synthesis of both JA and SA in maize seedlings is reduced during the later stages of infection. mdpi.com

Induced Resistance:

Exposure to this compound can also lead to the induction of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to subsequent pathogen attacks. researchgate.net This response is often mediated by the accumulation of key plant hormones like salicylic acid. researchgate.net The plant's defense response also involves the production of reactive oxygen species (ROS) and the activation of antioxidant systems to mitigate oxidative stress induced by the toxin. nih.gov Glutathione, in particular, has been identified as a significant molecule in the response to Fumonisin B1-induced stress. nih.gov

The following table summarizes key plant responses to this compound exposure:

| Response Category | Specific Molecular/Physiological Event | Key Molecules/Pathways Involved | Reference |

| Lipid Signaling | Alteration of lipid and oxylipin profiles | Oxylipins, Lipoxygenase (LOX) pathway | nih.gov |

| Suppression of the jasmonate cascade by fungal oxylipins | Jasmonic Acid (JA) pathway | nih.gov | |

| Hormone Signaling | Activation of the jasmonate signaling pathway | Jasmonic Acid (JA), Salicylic Acid (SA) | mdpi.com |

| Induction of systemic acquired resistance (SAR) | Salicylic Acid (SA) | researchgate.net | |

| Cellular Stress Response | Induction of programmed cell death (PCD) | Sphingolipids, Ceramide synthase | researchgate.netnih.gov |

| Generation of reactive oxygen species (ROS) | Antioxidant enzymes | nih.gov | |

| Induction of glutathione | Glutathione | nih.gov |

Metabolomics and Lipidomics for Understanding this compound-Plant Interactions

Metabolomics and lipidomics have emerged as powerful tools for gaining a comprehensive understanding of the complex molecular interactions between this compound and host plants. mdpi.comnih.govsemanticscholar.orgresearchgate.net These "omics" approaches allow for the large-scale analysis of small molecules (metabolites) and lipids within a biological system, providing a snapshot of the plant's metabolic state in response to the toxin. mdpi.com

By applying techniques such as ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF), researchers can identify and quantify a wide range of metabolites and lipids that are altered upon exposure to this compound. nih.govfrontiersin.org This provides valuable insights into the metabolic pathways that are perturbed by the toxin and the defense mechanisms that are activated by the plant.

Lipidomics in Fumonisin-Maize Interactions:

Lipidomic studies have been particularly insightful in elucidating the role of lipid signaling in the response of maize to F. verticillioides infection and fumonisin contamination. nih.gov Untargeted lipidomics has revealed that the interaction between the plant and the pathogen primarily affects the glycerophospholipid and linoleic acid metabolic pathways. nih.gov These findings underscore the importance of oxylipin signaling as an early response in infected maize, preceding the accumulation of fumonisins. nih.gov

Comparative lipidomic analyses of maize hybrids with varying levels of susceptibility to fumonisin accumulation have shown that less susceptible hybrids exhibit a stronger activation of lipid signaling systems. nih.govconsensus.app This suggests that a robust lipid-based defense response is crucial for limiting mycotoxin contamination. nih.gov For example, an increased abundance of certain phosphatidylinositols (PIs), which are involved in inducing reactive oxygen species (ROS) production as a defense response, has been observed in more resistant maize varieties. nih.govfrontiersin.org

Metabolomics Reveals Broader Metabolic Perturbations:

Metabolomic profiling has expanded our understanding beyond lipid metabolism, revealing significant alterations in other metabolic pathways. nih.gov In response to Fumonisin B1, unique changes in the levels of various compounds have been observed, including:

Increased levels of:

Phenylalanine

Asymmetric dimethylarginine (ADMA)

S-methylmethionine

Saccharopine

Tyrosine

Decreased levels of:

Citrulline

N-acetylornithine

Ornithine

These changes indicate that this compound exposure impacts amino acid metabolism, among other pathways. nih.gov Furthermore, studies have shown that phenolic compounds, carotenoids, and phenylpropanoids are major groups of metabolites correlated with F. verticillioides pathogenesis in maize. nih.gov Many of these compounds are involved in cell wall reinforcement, antimicrobial activity, and the modulation of ROS-related processes. nih.gov

The following interactive table summarizes key findings from metabolomic and lipidomic studies on this compound-plant interactions:

| Omics Approach | Plant System | Key Findings | Implication | Reference |

| Lipidomics | Maize | Alterations in glycerophospholipid and linoleic acid pathways. | Highlights the role of oxylipin signaling in early defense. | nih.gov |

| Lipidomics | Maize | Higher activation of lipid signaling in less susceptible hybrids. | A robust lipid response is linked to reduced fumonisin accumulation. | nih.govconsensus.app |

| Metabolomics | Lemna minor | Increased levels of specific amino acids (phenylalanine, tyrosine) and other metabolites. | Indicates broad metabolic disruption beyond lipid metabolism. | nih.gov |

| Metabolomics | Maize | Correlation between phenolic compounds, carotenoids, phenylpropanoids and pathogenesis. | These compounds are likely involved in plant defense mechanisms. | nih.gov |

By integrating data from metabolomics and lipidomics with other "omics" technologies like transcriptomics and proteomics, researchers can construct a more complete picture of the intricate molecular dialogue between this compound and its plant hosts. This systems-level understanding is crucial for developing strategies to enhance plant resistance to mycotoxin contamination.

Biotechnological Approaches for Fumonisin A1 Detoxification and Mitigation

Microbial Biotransformation and Biodegradation Pathways of Fumonisins (Enzymatic mechanisms, deamination)

The detoxification of fumonisins, including FA1, by microorganisms is primarily an enzymatic process targeting specific chemical moieties of the toxin molecule. The key to reducing toxicity lies in the modification of the free amino group at the C-2 position and the hydrolysis of the two tricarballylic acid (TCA) ester bonds at C-14 and C-15. frontiersin.orgnih.govresearchgate.net These modifications disrupt the structural features responsible for the toxin's ability to interfere with sphingolipid biosynthesis. frontiersin.orgfrontiersin.org

The primary enzymatic mechanisms involved are de-esterification and deamination. frontiersin.org

De-esterification: This initial and crucial step is catalyzed by carboxylesterase enzymes (EC 3.1.1.87). nih.govresearchgate.net These enzymes hydrolyze the ester bonds, cleaving off the two TCA side chains from the fumonisin backbone. researchgate.netresearchgate.net This reaction converts fumonisins into their hydrolyzed forms (e.g., HFB1 from Fumonisin B1), which exhibit significantly reduced toxicity. nih.gov The removal of the TCA groups is critical as they are required for the maximal inhibitory effect on ceramide synthase. frontiersin.org

Deamination: Following hydrolysis, the free amino group of the hydrolyzed fumonisin is removed. This can be achieved through two main enzymatic pathways:

Oxidative deamination: An amino oxidase converts the amino group into a keto group. nih.govresearchgate.net For instance, enzymes from Aspergillus niger can facilitate this conversion. nih.gov

Aminotransferase activity: An aminotransferase enzyme catalyzes the removal of the amino group, often converting the hydrolyzed fumonisin into a 2-keto derivative. frontiersin.orgfrontiersin.org This has been observed in bacteria like Sphingopyxis sp. MTA144. frontiersin.orgasm.org

Several microorganisms have been identified for their ability to degrade fumonisins through these pathways. The black yeast Exophiala spinifera and bacteria such as Sphingopyxis macrogoltabida and Bacterium ATCC 55552 are notable examples. frontiersin.orgnih.govfrontiersin.org The degradation pathway in Sphingopyxis sp. MTA144 involves a two-step enzymatic process: a carboxylesterase (FumD) first removes the TCA side chains, and then an aminotransferase (FumI) acts on the hydrolyzed intermediate. frontiersin.orgasm.org

Table 1: Microorganisms and their Fumonisin Detoxification Mechanisms

Application of Enzymatic Strategies for Fumonisin A1 Decontamination

The direct application of isolated and purified enzymes offers a targeted and efficient strategy for the decontamination of fumonisin-contaminated commodities. This approach avoids the complexities of using whole microbial cells and can be integrated into existing food and feed processing lines. asm.orgmaizetrust.co.za Enzymatic detoxification has been demonstrated as a promising post-harvest intervention. frontiersin.org

A key enzyme that has been successfully commercialized is a fumonisin esterase known as FumD (EC 3.1.1.87), marketed as FUMzyme®. nih.govresearchgate.netmaizetrust.co.za This enzyme specifically hydrolyzes the tricarballylic acid groups from fumonisins, leading to their detoxification. nih.govresearchgate.net Studies have shown that FUMzyme® is effective in reducing fumonisin levels in maize and its dry milling products. researchgate.netmaizetrust.co.za For example, introducing the enzyme during the maize conditioning step can lead to substantial hydrolysis of Fumonisin B1 (FB1) into its less toxic form, HFB1. maizetrust.co.za One study demonstrated that treating contaminated maize with FumD resulted in an 80% or greater reduction in total fumonisin concentrations. nih.gov

Another enzyme with potential for application is an amine oxidase from Aspergillus niger (AnFAO). This enzyme was shown to effectively deaminate fumonisins in various maize-based products, including milled maize flour and dried distillers' grains with solubles (DDGS). nih.gov In one experiment, incubating milled maize flour with 1 µM AnFAO for one hour resulted in the complete deamination of FB1. nih.gov A simple washing procedure of whole kernel maize with the enzyme also resulted in a greater than 90% reduction in fumonisin concentrations. nih.gov

The effectiveness of enzymatic treatment depends on factors such as enzyme concentration, incubation time, temperature, pH, and the physical state of the contaminated material (e.g., whole kernel vs. ground). nih.govmaizetrust.co.za

Table 2: Examples of Enzymatic Strategies for Fumonisin Decontamination

Genetic Engineering and Synthetic Biology for Enhanced Fumonisin Detoxification

Genetic engineering and synthetic biology provide powerful tools to enhance the efficiency and applicability of fumonisin detoxification. These approaches involve identifying the genes that code for detoxifying enzymes, cloning them, and expressing them in suitable host organisms. google.commdpi.com This allows for the high-level production of detoxification enzymes and the creation of genetically modified organisms (GMOs) with the intrinsic ability to neutralize fumonisins. google.comnih.gov

A primary strategy involves expressing fumonisin-degrading enzymes in microbial hosts like Escherichia coli or the yeast Komagataella pastoris (formerly Pichia pastoris). asm.orgmdpi.com This enables the cost-effective, large-scale production of enzymes like FUMzyme®, which is produced in a genetically modified strain of K. pastoris. asm.org

Another significant advancement is the development of transgenic plants, particularly maize, that can detoxify fumonisins in planta. nih.govresearchgate.net Genes encoding fumonisin esterase and amine oxidase from organisms like Exophiala spinifera have been identified, cloned, and expressed in maize. researchgate.net This strategy aims to create maize varieties that, when infected by Fusarium, can degrade the fumonisins as they are produced, preventing their accumulation in the grain. nih.gov While this approach does not necessarily reduce the fungal infection itself, it directly targets the toxin. researchgate.net

Synthetic biology approaches can further optimize these systems. This could involve creating fusion enzymes that combine multiple catalytic activities into a single protein or designing novel metabolic pathways in host organisms for more complete degradation of the toxin. For example, research has explored creating a fusion enzyme that combines both carboxylesterase and aminotransferase activities for a more efficient two-step detoxification process. asm.org Computational tools and machine learning models are also being developed to predict and discover new enzymes with potential for mycotoxin degradation, accelerating the development of novel detoxification solutions. mdpi.com

Table 3: Research Findings in Genetic Engineering for Fumonisin Detoxification

Compound Index

Table 4: List of Chemical Compounds

Emerging Research Frontiers and Future Directions for Fumonisin A1 Studies

Comprehensive Elucidation of Fumonisin A1 Specific Biological Activity and Comparative Potency

This compound (FA1) is a derivative of Fumonisin B1 (FB1), distinguished by the acetylation of the primary amino group at the C-2 position. mdpi.comnih.gov This structural modification is central to its biological activity, or lack thereof, when compared to its more toxic precursor. The primary amino group is known to be essential for the biological activity of the fumonisin B-series (FBs). mdpi.com

Research has demonstrated that FBs exert their toxicity by inhibiting the enzyme ceramide synthase (sphinganine N-acyltransferase), a key step in the sphingolipid metabolism pathway. mdpi.comnih.gov This inhibition disrupts the synthesis of complex sphingolipids and leads to an accumulation of the sphingoid bases sphinganine (B43673) (Sa) and sphingosine (B13886) (So). The elevated Sa/So ratio is a well-established biomarker for fumonisin exposure and effect. mdpi.com

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Pathobiology

The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for achieving a holistic understanding of the biological impact of xenobiotics. researchgate.net In recent years, the integration of multi-omics data has become a vital component of molecular biology and toxicology, enabling the construction of comprehensive models that illuminate complex biological cascades from initial exposure to disease progression. researchgate.netplos.org

While most mycotoxin-related omics studies have focused on highly toxic compounds like FB1 or aflatoxins, this systems-level approach represents a significant emerging frontier for this compound. Applying integrated multi-omics analysis to FA1 could definitively map its pathobiology, even if its activity is limited. Such studies could:

Metabolomically confirm the degree to which FA1 perturbs sphingolipid metabolism compared to FB1.

Transcriptomically identify any subtle gene expression changes in exposed cells, revealing potential secondary effects or signaling pathways that are affected, even in the absence of potent ceramide synthase inhibition.

Proteomically analyze alterations in the cellular protein landscape to uncover compensatory mechanisms or unexpected protein interactions.

By integrating these data layers, researchers can create a detailed "biological signature" for FA1. This would not only solidify the understanding of its low potency but also ensure that no minor or alternative mechanisms of action are overlooked, providing a complete picture of its interaction with biological systems. plos.org

Sustainable and Innovative Strategies for Pre-Harvest and Post-Harvest this compound Control

Control strategies for this compound are intrinsically linked to the control of its precursor, Fumonisin B1. By preventing the formation of or removing FB1, the potential for FA1 to be present is eliminated. These strategies are broadly categorized into pre-harvest and post-harvest interventions. nih.gov

Pre-Harvest Strategies: Pre-harvest control focuses on preventing the infection of crops by fumonisin-producing Fusarium species and inhibiting toxin biosynthesis in the field. Key approaches include:

Good Agricultural Practices (GAP): Techniques like crop rotation, appropriate tillage, and insect management can reduce fungal proliferation and mycotoxin accumulation. nih.gov

Breeding for Resistance: Developing maize hybrids that are genetically resistant to fungal ear rots is a highly effective and sustainable long-term strategy. nih.govnih.gov Commercial hybrid breeding has already been successful in lowering fumonisin contamination. nih.gov

Biological Control: This environmentally friendly approach uses non-pathogenic microorganisms to outcompete toxigenic fungi or inhibit their growth. nih.gov Strains of Trichoderma and non-toxigenic Fusarium have shown efficacy in reducing F. verticillioides growth and toxin production. frontiersin.org

Biotechnological Approaches: Genetic engineering offers innovative solutions, such as developing crops that can detoxify mycotoxins in planta or using RNA interference (RNAi) technology to silence genes essential for fumonisin biosynthesis in the fungus. nih.govfrontiersin.org

Post-Harvest Strategies: Post-harvest methods aim to decontaminate or remove fumonisins from grains after they have been harvested.

Physical Methods: Sorting and cleaning grain can remove the most heavily contaminated kernels, which often are visibly damaged or lighter in density. researchgate.net

Adsorption: Using adsorbents like specific lactic acid bacteria or yeast that can bind to fumonisins in the gastrointestinal tract of animals is a common strategy in animal feed. periodikos.com.br

Enzymatic Detoxification: This is a highly specific and innovative strategy. For example, the enzyme fumonisin esterase (FumD) irreversibly hydrolyzes the tricarballylic acid side chains of fumonisins, converting them into their much less toxic hydrolyzed forms (e.g., HFB1). mdpi.com This enzymatic action is effective and can be applied to contaminated grain or feed. mdpi.com

Table 2: Overview of Fumonisin Control Strategies

| Strategy Type | Specific Method | Mechanism of Action | Source(s) |

|---|---|---|---|

| Pre-Harvest | Breeding for Resistance | Selects for crop genotypes less susceptible to fungal infection and toxin production. | nih.govnih.gov |

| Pre-Harvest | Biological Control | Non-pathogenic microbes compete with or inhibit toxigenic fungi. | nih.govfrontiersin.org |

| Pre-Harvest | RNA Interference (RNAi) | Silences key genes in the fumonisin biosynthesis pathway of the fungus. | nih.gov |

| Post-Harvest | Physical Sorting | Removes visibly moldy or damaged kernels which typically have higher toxin levels. | researchgate.net |

| Post-Harvest | Adsorption Agents | Binds mycotoxins, preventing their absorption by the consumer. | periodikos.com.br |

| Post-Harvest | Enzymatic Detoxification | Enzymes specifically cleave parts of the fumonisin molecule, rendering it non-toxic. | mdpi.com |

Q & A

Q. What validated analytical methods are recommended for detecting Fumonisin A1 in complex matrices like maize?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its sensitivity and specificity. Key methodological steps include:

- Sample preparation : Use immunoaffinity columns or solid-phase extraction to reduce matrix interference .

- Validation parameters : Limit of detection (LOD) for this compound should be established using signal-to-noise ratios (e.g., LOD of 0.16 mg/kg for FB1 in maize kernels) .

- Recovery rates : Ensure recovery rates fall within 80–120% with relative standard deviations (RSD) <25% to meet reproducibility standards .

- Cross-validation : Compare results with ELISA or HPLC-FLD to address potential false positives/negatives .

Q. What experimental models are used to study this compound toxicity, and what endpoints are critical?

Rodent models (e.g., rats, mice) are widely employed to assess hepatotoxicity and nephrotoxicity. Key considerations:

- Dose-response design : Use graded doses (e.g., 1–50 mg/kg body weight) to establish no-observed-adverse-effect levels (NOAEL) .

- Biomarkers : Measure sphinganine-to-sphingosine (Sa/So) ratios in serum, a biomarker of disrupted sphingolipid metabolism .

- Histopathological analysis : Include liver and kidney tissue sections stained with hematoxylin-eosin to evaluate necrosis and apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on synergistic effects between this compound and aflatoxins?

Contradictions in co-exposure studies often arise from variability in toxin ratios, exposure duration, or species-specific responses. Methodological solutions include:

- Isobolographic analysis : Quantify additive, synergistic, or antagonistic interactions by comparing experimental dose-response curves to theoretical additive models .

- Transcriptomic profiling : Use RNA sequencing to identify overlapping pathways (e.g., oxidative stress, DNA repair) in liver tissues exposed to both toxins .

- Epidemiological meta-analysis : Pool data from cohort studies (e.g., esophageal cancer cases in high-risk regions) to assess joint effects statistically .

Q. What advanced techniques improve the sensitivity of this compound detection in low-concentration samples?

- Immunomagnetic bead enrichment : Functionalize magnetic nanoparticles with anti-Fumonisin antibodies to concentrate trace amounts from large sample volumes .

- High-resolution mass spectrometry (HRMS) : Employ Orbitrap or TOF-MS to distinguish this compound isomers (e.g., vs. Fumonisin A2) via accurate mass measurements (<5 ppm error) .

- Stable isotope dilution : Spike samples with ¹³C-labeled this compound internal standards to correct for matrix effects and ionization variability .

Q. How should researchers design mechanistic studies to elucidate this compound’s role in carcinogenesis?

- In vitro models : Use human esophageal epithelial cells (e.g., Het-1A) treated with this compound (0.1–10 µM) to assess DNA adduct formation via ³²P-postlabeling .

- Transgenic mouse models : Crossbreed p53-deficient mice with Fumonisin-exposed cohorts to evaluate tumorigenesis acceleration .

- Epigenetic analysis : Perform whole-genome bisulfite sequencing to identify hyper/hypomethylated regions in carcinogenesis-related genes (e.g., TP53, PTEN) .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are essential for analyzing this compound exposure data with high variability?

- Non-parametric tests : Apply Wilcoxon signed-rank or Kruskal-Wallis tests for non-normally distributed data (common in field samples due to uneven toxin distribution) .

- Multivariate regression : Control for confounding variables (e.g., aflatoxin co-exposure, dietary factors) when correlating Fumonisin levels with health outcomes .

- Uncertainty quantification : Report expanded uncertainties (e.g., coverage factor k=2 for 95% confidence intervals) in analytical results .

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed protocols : Publish step-by-step extraction and quantification methods in supplementary materials, including instrument parameters (e.g., LC gradient, ionization mode) .

- Reference materials : Use certified maize powder with known this compound concentrations (e.g., 1232 ± 152 µg/mL FB1) for inter-laboratory validation .

- Open data : Deposit raw mass spectra and chromatograms in public repositories (e.g., Metabolomics Workbench) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.